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molecular formula C5H9ClF3N3 B3094653 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride CAS No. 1260585-15-6

4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Cat. No. B3094653
M. Wt: 203.59 g/mol
InChI Key: MMTBEVIJTGQIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393853B2

Procedure details

To a solution of 10 g (45.11 mmol) of 4-trifluoromethyl-pyrimidin-2-ylamine and 0.065 g of palladium 10 wt. % on activated carbon in 5 ml of isopropanol was added 45 ml of a solution of hydrochloric acid in isopropanol (5-6 N). The mixture was shaken at 40° C. under hydrogen pressure of 4 atmospheres until hydrogen uptake ceased. The catalyst was removed by filtration and washed with isopropanol. The filtrate was evaporated to dryness to afford 12.14 g of pure product as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.065 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[N:4]=1.[ClH:12].[H][H]>C(O)(C)C.[Pd]>[ClH:12].[F:11][C:2]([F:1])([F:10])[CH:3]1[NH:4][C:5]([NH2:9])=[N:6][CH2:7][CH2:8]1 |f:5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=NC(=NC=C1)N)(F)F
Name
solution
Quantity
45 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0.065 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1CCN=C(N1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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